
(2S,3S,11bR)-Dihydrotetrabenazine D-Val
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,11bR)-Dihydrotetrabenazine D-Val is a highly specialized chemical compound that holds immense value for researchers and scientists working in various fields. This compound is a crucial component in the exploration of amino acid-related compounds and their applications .
Méthodes De Préparation
The synthetic routes and reaction conditions for (2S,3S,11bR)-Dihydrotetrabenazine D-Val are not widely documented in publicly available sources. it is known that the compound is synthesized through complex organic reactions involving multiple steps. Industrial production methods likely involve the use of advanced chemical synthesis techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
(2S,3S,11bR)-Dihydrotetrabenazine D-Val undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
(2S,3S,11bR)-Dihydrotetrabenazine D-Val has a wide range of scientific research applications. It is used in the study of amino acid-related compounds and their biological activities. In chemistry, it serves as a reference compound for the development of new synthetic methodologies. In biology and medicine, it is used to investigate the mechanisms of action of related compounds and their potential therapeutic applications. In industry, it is utilized in the production of specialized chemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of (2S,3S,11bR)-Dihydrotetrabenazine D-Val involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but they are believed to be related to the compound’s structure and functional groups .
Comparaison Avec Des Composés Similaires
(2S,3S,11bR)-Dihydrotetrabenazine D-Val is unique in its structure and properties compared to other similar compounds. Some of the similar compounds include tetrabenazine and its related impurities. The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct biological and chemical properties .
Propriétés
Formule moléculaire |
C24H38N2O4 |
|---|---|
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
[(2S,3S,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19+,20-,23+/m0/s1 |
Clé InChI |
GEJDGVNQKABXKG-JBYGMCGMSA-N |
SMILES isomérique |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@@H]1OC(=O)[C@@H](C(C)C)N)OC)OC |
SMILES canonique |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


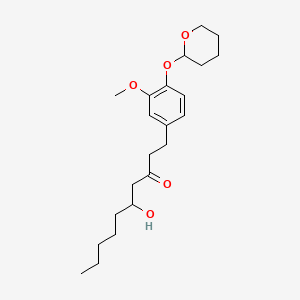
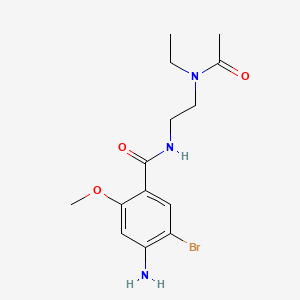
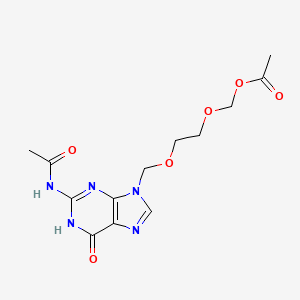
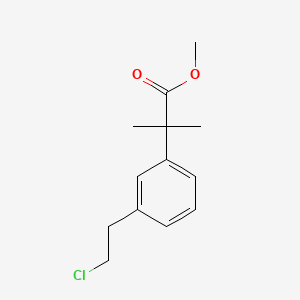
![3-[1-(3-Bromophenyl)-1-hydroxy-n-butyl]benzoic Acid t-Butyl Ester-D9](/img/structure/B13862319.png)

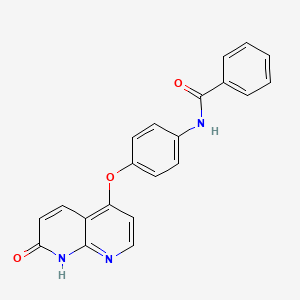
![(2R,6R,8R,12R)-12-phenyl-10-oxa-1-azatricyclo[6.4.0.02,6]dodecan-9-one](/img/structure/B13862329.png)

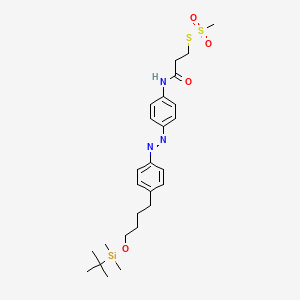
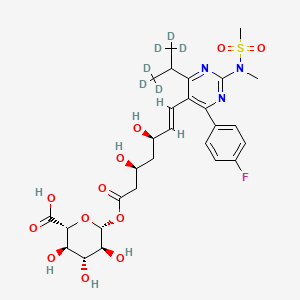

![(6R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13862353.png)

